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Compound of Interest

Compound Name: 4-Cyano-2-fluorobenzaldehyde

Cat. No.: B022119 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde, a trifunctional aromatic compound, has emerged as a pivotal

building block in contemporary organic synthesis. Its unique molecular architecture, featuring

an electrophilic aldehyde, a versatile cyano group, and a fluorine atom that modulates

electronic properties and metabolic stability, makes it an attractive starting material for the

synthesis of a diverse array of complex molecules. This guide provides a comprehensive

overview of the physical and chemical properties of 4-Cyano-2-fluorobenzaldehyde, detailed

experimental protocols for its key reactions, and its application in the synthesis of biologically

active compounds, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties
4-Cyano-2-fluorobenzaldehyde is a solid at room temperature with a molecular formula of

C₈H₄FNO and a molecular weight of 149.12 g/mol .[1] A summary of its key physical and

spectroscopic properties is presented below.

Table 1: Physical and Spectroscopic Properties of 4-Cyano-2-fluorobenzaldehyde
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Property Value

CAS Number 105942-10-7[1]

Molecular Formula C₈H₄FNO[1]

Molecular Weight 149.12 g/mol [1]

Appearance Solid

Purity ≥98%

Storage 2-8°C under an inert atmosphere

Spectroscopic Data:

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the

aldehydic proton and the three aromatic protons, with coupling patterns influenced by the

fluorine and cyano substituents.

¹³C NMR (Predicted): The carbon NMR spectrum will display characteristic peaks for the

carbonyl carbon, the cyano carbon, and the aromatic carbons, with the C-F coupling being a

notable feature.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C-

H stretch, the carbonyl C=O stretch, the cyano C≡N stretch, and the C-F bond.

Key Synthetic Transformations
The reactivity of 4-Cyano-2-fluorobenzaldehyde is dictated by its three functional groups,

allowing for a wide range of chemical transformations. This section provides detailed

experimental protocols for three fundamental reactions: Knoevenagel condensation, reductive

amination, and oxidation.

Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes

the reactivity of the aldehyde group with active methylene compounds. This reaction is widely

used to synthesize α,β-unsaturated compounds.
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Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

Reactants: 4-Cyano-2-fluorobenzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.05 eq),

Piperidine (0.1 eq), Absolute Ethanol.

Procedure:

To a round-bottom flask equipped with a reflux condenser, add 4-Cyano-2-
fluorobenzaldehyde, ethyl cyanoacetate, and absolute ethanol.[2]

Add a catalytic amount of piperidine to the mixture.[2]

Heat the reaction mixture to reflux and monitor its progress using Thin-Layer

Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]

Once the reaction is complete, cool the mixture to room temperature and then place it in

an ice bath to induce crystallization of the product.

Collect the solid product by vacuum filtration and wash with cold ethanol.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol.

Table 2: Quantitative Data for Knoevenagel Condensation

Reactant 1 Reactant 2 Catalyst Solvent
Reaction
Time

Yield

4-Cyano-2-

fluorobenzald

ehyde

Ethyl

Cyanoacetate
Piperidine Ethanol 3-6 h High

4-

Fluorobenzal

dehyde

Ethyl

Cyanoacetate
DABCO

[HyEtPy]Cl/H

₂O
40 min 97%[2]

Reductive Amination
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Reductive amination is a versatile method for the synthesis of amines from carbonyl

compounds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is

then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination with a Secondary Amine (e.g., Morpholine)

Reactants: 4-Cyano-2-fluorobenzaldehyde (1.0 eq), Morpholine (1.2 eq), Sodium

Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (CH₂Cl₂).

Procedure:

In a round-bottom flask, dissolve 4-Cyano-2-fluorobenzaldehyde and morpholine in

dichloromethane.

Stir the mixture at room temperature for 30 minutes to allow for the formation of the

iminium ion.

Add sodium triacetoxyborohydride in portions to the reaction mixture.

Continue stirring at room temperature and monitor the reaction by TLC until the starting

material is consumed.

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Oxidation to Carboxylic Acid
The aldehyde functionality of 4-Cyano-2-fluorobenzaldehyde can be readily oxidized to a

carboxylic acid, providing another key intermediate for further synthetic elaborations.

Experimental Protocol: Oxidation using Potassium Permanganate
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Reactants: 4-Cyano-2-fluorobenzaldehyde (1.0 eq), Potassium Permanganate (KMnO₄)

(2.0 eq), Acetone, Water.

Procedure:

Dissolve 4-Cyano-2-fluorobenzaldehyde in acetone in a round-bottom flask and cool the

solution in an ice bath.

In a separate flask, dissolve potassium permanganate in water.

Slowly add the aqueous potassium permanganate solution to the stirred solution of the

aldehyde, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to stir at room temperature until the

purple color of the permanganate has disappeared.

Filter the reaction mixture to remove the manganese dioxide precipitate and wash the

solid with acetone.

Concentrate the filtrate under reduced pressure to remove the acetone.

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate

the carboxylic acid.

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Application in the Synthesis of Kinase Inhibitors
4-Cyano-2-fluorobenzaldehyde is a valuable precursor for the synthesis of various kinase

inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and

inflammatory diseases. The cyano and fluoro-substituted phenyl ring is a common motif in

many potent and selective kinase inhibitors.

JAK-STAT Signaling Pathway and Tofacitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a

crucial signaling cascade involved in immunity and inflammation. Dysregulation of this pathway

is implicated in autoimmune diseases like rheumatoid arthritis. Tofacitinib is a JAK inhibitor that
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is approved for the treatment of rheumatoid arthritis. While a direct synthesis of Tofacitinib from

4-Cyano-2-fluorobenzaldehyde is not the primary industrial route, the structural motifs

present in this building block are relevant to the synthesis of related JAK inhibitors.

Below is a conceptual workflow illustrating how 4-Cyano-2-fluorobenzaldehyde could be

utilized in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold in many kinase

inhibitors.
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4-Cyano-2-fluorobenzaldehyde

Knoevenagel Condensation
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Step 1
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Step 3
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Step 4
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Step 5

Pyrido[2,3-d]pyrimidine Kinase Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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